2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Medicinal Chemistry Computational Chemistry Library Design

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide (CAS 878055-52-8) is a synthetic organic molecule defined by a 1H-indole core bearing a 3-thioacetamide substituent and an N1-(4-methylpiperidinyl)-2-oxoethyl side-chain (molecular formula C₁₈H₂₃N₃O₂S, molecular weight 345.46 g/mol). This architecture combines an indole pharmacophore with a saturated N-acylpiperidine motif, placing it within the broad class of indolyl-thioether derivatives that have been explored in medicinal chemistry for diverse biological targets.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 878055-52-8
Cat. No. B2769002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
CAS878055-52-8
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N
InChIInChI=1S/C18H23N3O2S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(24-12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22)
InChIKeyHFBLSANTAVKNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 878055-52-8: A Structurally Distinct Indolyl-Thioacetamide for Specialized Research Sourcing


The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide (CAS 878055-52-8) is a synthetic organic molecule defined by a 1H-indole core bearing a 3-thioacetamide substituent and an N1-(4-methylpiperidinyl)-2-oxoethyl side-chain (molecular formula C₁₈H₂₃N₃O₂S, molecular weight 345.46 g/mol) . This architecture combines an indole pharmacophore with a saturated N-acylpiperidine motif, placing it within the broad class of indolyl-thioether derivatives that have been explored in medicinal chemistry for diverse biological targets. Its specific combination of functional groups distinguishes it from simpler indole-3-thioacetamide congeners and from analogs with alternative N1-substitution patterns, making it a compound of interest for targeted screening libraries where the 4-methylpiperidinyl moiety is a required structural feature.

Procurement Risk for CAS 878055-52-8: Why In-Class Analogs Are Not Interchangeable


The absence of publicly available, peer-reviewed biological activity data for 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide (CAS 878055-52-8) renders substitution with structurally similar indolyl-thioacetamides scientifically unjustifiable . Without quantitative structure-activity relationship (QSAR) data, selectivity profiles, or target engagement metrics, any assumption of functional equivalence to compounds such as N-cyclohexyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide (CAS 878057-08-0) or N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide (CAS 878055-88-0) is purely speculative . Subtle variations in the N1-acetamide substituent are well-documented in medicinal chemistry to profoundly alter target binding, pharmacokinetics, and off-target toxicity, precluding generic substitution in any rigorous experimental or procurement context.

Data-Driven Selection of CAS 878055-52-8: Quantitative Differentiation vs. Closest Analogs


Comparative Molecular Property Assessment for Compound Prioritization

In the complete absence of published biological activity data for CAS 878055-52-8 and its closest analogs, the only verifiable differentiation lies in computed physicochemical parameters. CAS 878055-52-8 (C₁₈H₂₃N₃O₂S) has a molecular weight of 345.46 g/mol, a topological polar surface area (TPSA) of 83.8 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . Its N-cyclohexyl analog (CAS 878057-08-0, C₂₄H₃₃N₃O₂S) has a larger molecular weight (427.61 g/mol) and TPSA of 83.8 Ų . The N-mesityl analog (CAS 878055-88-0, C₂₇H₃₃N₃O₂S) has a molecular weight of 463.64 g/mol . These differences in lipophilicity (cLogP) and size directly influence ADME properties, membrane permeability, and off-target binding, making the unsubstituted acetamide derivative a distinct chemical entity for screening purposes.

Medicinal Chemistry Computational Chemistry Library Design

Synthetic Tractability and Cost Comparison for Scale-Up Decisions

The structural simplicity of the unsubstituted thioacetamide moiety in CAS 878055-52-8, compared to the bulkier N-cyclohexyl (CAS 878057-08-0) or N-mesityl (CAS 878055-88-0) analogs, suggests a potentially shorter synthetic route and reduced cost of goods when procured from vendors . While specific pricing and yield data are proprietary, the general principle that fewer synthetic steps and the use of commercially available reagents (acetamide vs. cyclohexylamine or mesitylamine) correlate with lower procurement cost is a well-established supply chain metric. This unsubstituted core is the logical choice for initial structure-activity relationship (SAR) exploration before investing in more complex, higher-cost derivatives.

Process Chemistry Chemical Synthesis Supply Chain

Target Application Scenarios for CAS 878055-52-8 Based on Structural Merit


Focused Library Design for Serendipitous Target Identification

The compound's unique combination of an indole core, a thioacetamide linker, and a 4-methylpiperidinyl amide makes it an ideal entry for building a fragment-based or diversity-oriented screening library. When seeking novel hit matter against protein families known to bind piperidine-containing ligands (e.g., GPCRs, kinases, ion channels), the unsubstituted acetamide serves as a minimal recognition element, maximizing ligand efficiency ([1]). Researchers can use CAS 878055-52-8 as a foundational scaffold for subsequent late-stage functionalization, confident that any initial screening hits can be optimized using the well-established medicinal chemistry of both indole and piperidine moieties.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a molecular weight (345.46 Da) and TPSA (83.8 Ų) within the typical range for CNS-active drugs, this compound is a suitable candidate for in-house CNS permeability screening cascades ([1]). Its structure, devoid of additional polar substituents, provides a baseline to assess the passive permeability and P-glycoprotein efflux ratio of the core scaffold. This data is critical for early go/no-go decisions in neuroscience projects where blood-brain barrier penetration is a strict requirement.

Agonist/Antagonist Tool Compound for Cannabinoid Receptor Research

Given that (indol-3-yl)-heterocycle derivatives have been patented as cannabinoid CB1 receptor agonists, and the 4-methylpiperidinyl moiety is a known privileged structure for GPCR binding, CAS 878055-52-8 is a rational candidate for profiling against endocannabinoid system targets ([1]). Sourcing this specific unsubstituted acetamide allows researchers to probe whether the thioacetamide group provides a metabolic advantage over ester- or amide-linked analogs, generating crucial structure-metabolism relationship (SMR) data for the series.

Calcium Channel Blocker Pharmacophore Exploration

Patents on N-piperidinyl acetamide derivatives as T-type calcium channel blockers highlight the therapeutic relevance of this chemotype. The unsubstituted acetamide of CAS 878055-52-8 is the simplest member of this class, making it essential for establishing minimal pharmacophoric requirements for calcium channel modulation ([1]). Its procurement enables head-to-head comparison with more decorated analogs to deconvolve the contribution of the indole-thioether motif to channel subtype selectivity.

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